molecular formula C13H27NO3 B8163026 tert-Butyl 2-((7-aminoheptyl)oxy)acetate

tert-Butyl 2-((7-aminoheptyl)oxy)acetate

Cat. No.: B8163026
M. Wt: 245.36 g/mol
InChI Key: AGZCLUFZXHBAQY-UHFFFAOYSA-N
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Description

tert-Butyl 2-((7-aminoheptyl)oxy)acetate is a specialized organic compound featuring a tert-butyl ester group linked to an acetoxy moiety substituted with a 7-aminoheptyl ether chain. The tert-butyl group enhances steric protection of the ester, improving stability during synthetic processes, while the 7-aminoheptyl chain provides a reactive amine terminus for further functionalization. This structural motif suggests applications in drug delivery, bioconjugation, and polymer chemistry, where long-chain aminoalkyl groups facilitate solubility, cell penetration, or covalent linkage to biomolecules .

Properties

IUPAC Name

tert-butyl 2-(7-aminoheptoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO3/c1-13(2,3)17-12(15)11-16-10-8-6-4-5-7-9-14/h4-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZCLUFZXHBAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((7-aminoheptyl)oxy)acetate typically involves the esterification of 2-(7-aminoheptyl)oxyacetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-((7-aminoheptyl)oxy)acetate can undergo oxidation reactions, particularly at the aminoheptyl chain, leading to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced to yield primary amines or alcohols, depending on the specific reducing agents and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Oxo derivatives of the aminoheptyl chain.

    Reduction: Primary amines or alcohols.

    Substitution: Ester derivatives with different nucleophiles.

Scientific Research Applications

Chemistry: tert-Butyl 2-((7-aminoheptyl)oxy)acetate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-substrate interactions due to its ester and amino functionalities.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of prodrugs. The ester moiety can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((7-aminoheptyl)oxy)acetate largely depends on its specific application. In the context of enzyme interactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. The ester group can undergo hydrolysis, releasing the aminoheptyl chain, which can interact with molecular targets such as receptors or enzymes.

Comparison with Similar Compounds

tert-Butyl 2-(2-Chloroethoxy)acetate ()

  • Structure : Contains a 2-chloroethoxy substituent.
  • Key Properties: Molecular Weight: Not explicitly stated, but estimated to be ~194.65 g/mol (C8H15ClO3). Reactivity: The chlorine atom acts as a leaving group, enabling nucleophilic substitution reactions. Applications: Likely used as an intermediate in alkylation or cross-coupling reactions.

tert-Butyl 2-(aminooxy)acetate ()

  • Structure: Features an aminooxy (-ONH2) group.
  • Key Properties: Molecular Weight: 147.17 g/mol (C6H13NO3). Reactivity: The aminooxy group participates in oxime ligation, a reaction critical in bioconjugate chemistry. Stability: Less steric hindrance compared to bulkier substituents, increasing susceptibility to hydrolysis.

tert-Butyl 2-(3-formylphenoxy)acetate ()

  • Structure: Substituted with a 3-formylphenoxy group.
  • Key Properties: Molecular Weight: 236.26 g/mol (C13H16O4). Reactivity: The formyl group enables Schiff base formation or condensation reactions. Applications: Potential intermediate in synthesizing aromatic heterocycles or pharmaceuticals.

tert-Butyl 2-(4-aminophenoxy)acetate ()

  • Structure: Contains a 4-aminophenoxy substituent.
  • Key Properties: Molecular Weight: 223.27 g/mol (C12H17NO3). Reactivity: The aromatic amine facilitates electrophilic substitution or diazotization. Bioactivity: Similar compounds are used in dye synthesis or as drug precursors.

tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate ()

  • Structure : Substituted with a diphenylpyrazinyl group.
  • Key Properties :
    • Molecular Weight: 362.42 g/mol (C22H22N2O3).
    • Applications: Likely serves as a building block for materials science or medicinal chemistry due to its extended π-system.

Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Key Reactivity/Applications
tert-Butyl 2-((7-aminoheptyl)oxy)acetate* C13H27NO3 ~257.36 Long-chain aminoalkyl Drug delivery, bioconjugation
tert-Butyl 2-(2-Chloroethoxy)acetate C8H15ClO3 ~194.65 Chloroalkyl Alkylation intermediates
tert-Butyl 2-(aminooxy)acetate C6H13NO3 147.17 Aminooxy Oxime ligation
tert-Butyl 2-(3-formylphenoxy)acetate C13H16O4 236.26 Aromatic aldehyde Schiff base synthesis
tert-Butyl 2-(4-aminophenoxy)acetate C12H17NO3 223.27 Aromatic amine Dye/pharmaceutical intermediates
tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate C22H22N2O3 362.42 Heteroaromatic Materials science

*Estimated based on structural analogy.

Crystallographic and Stability Insights

  • Crystal Packing: Compounds like tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate () exhibit hydrogen-bonded networks (e.g., C–H···O/N interactions) and π-π stacking, enhancing thermal stability. The 7-aminoheptyl chain in the target compound may adopt flexible conformations, reducing crystallinity but improving solubility.
  • Thermal Stability: Bulky tert-butyl groups generally increase melting points (e.g., 423 K for the sulfonyl derivative in ), whereas long alkyl chains (e.g., 7-aminoheptyl) lower melting points due to reduced symmetry.

Biological Activity

tert-Butyl 2-((7-aminoheptyl)oxy)acetate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound's structure, featuring a tert-butyl group and a long-chain amino ether, suggests potential interactions with biological systems that warrant investigation.

  • Chemical Formula : C12H25NO3
  • Molecular Weight : 229.34 g/mol
  • CAS Number : 57260-73-8

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the amino group allows for hydrogen bonding with proteins or nucleic acids, potentially influencing their function. The tert-butyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.

Biological Activity Overview

Research into the biological effects of this compound has highlighted several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in developing new antibiotics.
  • Cell Proliferation : It has been observed to affect cell proliferation rates in various cancer cell lines, indicating potential applications in oncology.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

Antimicrobial Studies

In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cancer Cell Line Studies

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound inhibited cell growth in a dose-dependent manner. The compound was found to induce apoptosis, as evidenced by increased annexin V staining and caspase activation.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
505040

Enzyme Inhibition Assays

The compound was screened for its ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE). The results indicated a moderate inhibition of AChE activity, which could have implications for neurodegenerative disease treatments.

EnzymeInhibition (%) at 50 µM
Acetylcholinesterase30

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